2-Bromo-6-cystein-S-ylhydroquinone 2-Bromo-6-cystein-S-ylhydroquinone
Brand Name: Vulcanchem
CAS No.: 127391-97-3
VCID: VC21225775
InChI: InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1
SMILES: C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O
Molecular Formula: C9H10BrNO4S
Molecular Weight: 308.15 g/mol

2-Bromo-6-cystein-S-ylhydroquinone

CAS No.: 127391-97-3

Cat. No.: VC21225775

Molecular Formula: C9H10BrNO4S

Molecular Weight: 308.15 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-cystein-S-ylhydroquinone - 127391-97-3

Specification

CAS No. 127391-97-3
Molecular Formula C9H10BrNO4S
Molecular Weight 308.15 g/mol
IUPAC Name (2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1
Standard InChI Key ZGGBQRJPGKLWMM-LURJTMIESA-N
Isomeric SMILES C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O
SMILES C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O
Canonical SMILES C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator